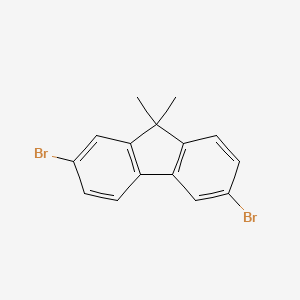

2,6-Dibromo-9,9-dimethyl-9H-fluorene

Übersicht

Beschreibung

2,6-Dibromo-9,9-dimethyl-9H-fluorene is a chemical compound with the empirical formula C15H12Br2 . It belongs to the class of fluorene derivatives and is characterized by its dibromo substitution at positions 2 and 6 on the fluorene core. The molecular weight of this compound is approximately 352.06 g/mol .

Synthesis Analysis

The synthesis of 2,6-dibromo-9,9-dimethyl-9H-fluorene involves bromination of 9,9-dimethyl-9H-fluorene using a suitable brominating agent (such as N-bromosuccinimide or bromine ). The reaction occurs at the 2 and 6 positions of the fluorene ring, resulting in the formation of the target compound. Detailed synthetic procedures and optimization conditions can be found in the literature .

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-9,9-dimethyl-9H-fluorene consists of a fluorene core with two bromine atoms attached at positions 2 and 6. The compound adopts a planar geometry due to the conjugated π-electron system. The 3D representation of its structure can be visualized using computational tools .

Chemical Reactions Analysis

2,6-Dibromo-9,9-dimethyl-9H-fluorene serves as a precursor for various organic semiconducting polymers used in organic photovoltaic (OPV) devices. It also finds applications as a hole transport material in organic light-emitting diodes (OLEDs) . Researchers have explored its reactivity in Suzuki coupling reactions, C-H activation, and other transformations .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Lanthanide–Organic Frameworks : A study by Li et al. (2020) discusses the synthesis and structure of lanthanide coordination compounds using a structural modification of fluorene. These compounds exhibit excellent heat-resisting abilities and can be used as fluorescent probes for detecting various cations and anions, offering superior performance compared to other probes (Li, Zhou, Bai, & Xing, 2020).

OLED Materials Synthesis : Bai Xue-feng (2013) has synthesized 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED material production. The study focuses on the conditions influencing the reaction, achieving a high yield through a process that is both reasonable and time-efficient (Bai Xue-feng, 2013).

Polymer Synthesis : Hernandez et al. (2010) have synthesized a series of high-molecular-weight polymers using a metal-free superacid-catalyzed reaction with 9,9-dimethyl-9H-fluorene. The study highlights the potential of these polymers for creating flexible, transparent films, demonstrating their value in organic solvents (Hernandez et al., 2010).

Fluorescent Sensing Applications : The research by Ni et al. (2016) presents the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid as a fluorescence sensor. It offers high efficiency for detecting trinitrophenol and acetate ions, with the potential for micromolar-level material detection (Ni, Yan, Zhang, Shang, Du, Li, Zhao, Wang, & Xing, 2016).

Fluorescence Probes for Solvation Dynamics : A study by Saroja et al. (2004) discusses the synthesis of new N-substituted 2-amino-9,9-dialkylfluorenes, which can serve as fluorescence probes for femtosecond solvation dynamics. This research opens up avenues for using these compounds in probing dynamic processes at the molecular level (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Eigenschaften

IUPAC Name |

2,6-dibromo-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2/c1-15(2)13-6-4-9(16)7-12(13)11-5-3-10(17)8-14(11)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUQXIDYMVXFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661479 | |

| Record name | 2,6-Dibromo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-9,9-dimethyl-9H-fluorene | |

CAS RN |

925889-85-6 | |

| Record name | 2,6-Dibromo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

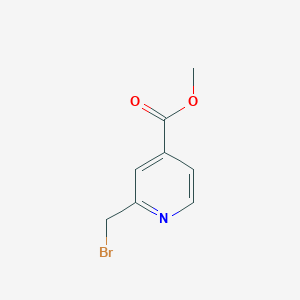

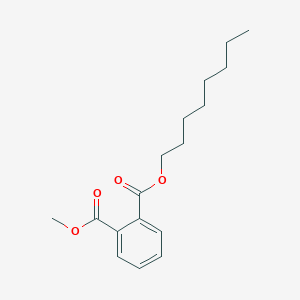

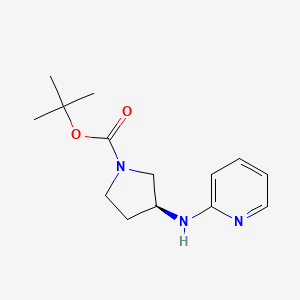

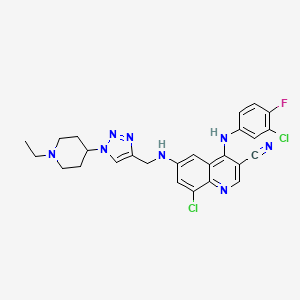

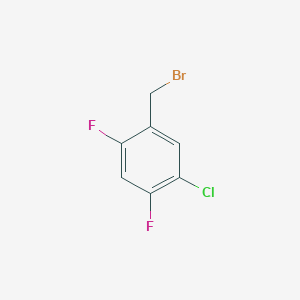

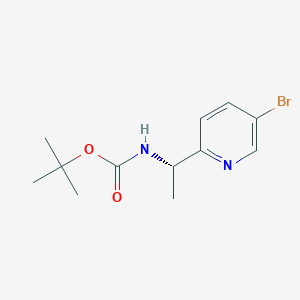

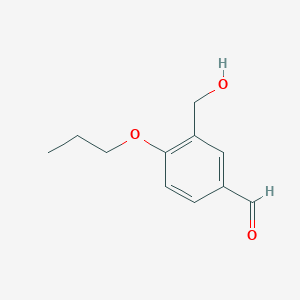

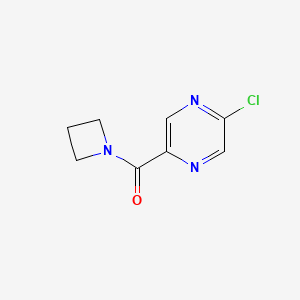

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.